molecular formula C14H22N2O3 B570623 Rivastigmine N-Oxide (Technical Grade) CAS No. 1369779-37-2

Rivastigmine N-Oxide (Technical Grade)

Cat. No.: B570623
CAS No.: 1369779-37-2
M. Wt: 266.341
InChI Key: LIWGAHYAHSNGDC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Rivastigmine N-Oxide (Technical Grade) is a derivative of Rivastigmine, a medication used to treat Alzheimer’s disease . The primary targets of Rivastigmine are acetylcholinesterase and butyrylcholinesterase , two enzymes that break down the neurotransmitter acetylcholine in the brain . By inhibiting these enzymes, Rivastigmine increases the concentration of acetylcholine, which plays a crucial role in memory and learning .

Mode of Action

Rivastigmine binds reversibly with and inactivates cholinesterase, preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses .

Biochemical Pathways

The primary biochemical pathway affected by Rivastigmine is the cholinergic pathway. In Alzheimer’s disease, there is a deficiency of acetylcholine due to the selective loss of cholinergic neurons in the cerebral cortex, nucleus basalis, and hippocampus . By inhibiting the enzymes that break down acetylcholine, Rivastigmine increases the concentration of this neurotransmitter, thereby enhancing cholinergic function .

Pharmacokinetics

Rivastigmine, the parent compound, is known to have a bioavailability of 60 to 72% . It is metabolized extensively via cholinesterase-mediated hydrolysis in the brain, and the metabolite undergoes N-demethylation and/or sulfate conjugation hepatically . The compound does cross the blood-brain barrier .

Result of Action

The result of Rivastigmine’s action is an increase in the concentration of acetylcholine in the brain, which can help to alleviate the symptoms of Alzheimer’s disease . This includes improvements in cognitive function, such as memory and learning .

Action Environment

It is known that rivastigmine, the parent compound, is effective in the central nervous system, particularly in the brain . Factors such as the patient’s age, body weight, and smoking status can influence the pharmacokinetics and efficacy of Rivastigmine

Biochemical Analysis

Biochemical Properties

Rivastigmine N-Oxide (Technical Grade) shares a similar structure with Rivastigmine, containing a carbamate group and a substituted pyridine ring . The key difference lies in the oxidation state of the nitrogen atom in the pyridine ring. In Rivastigmine, this nitrogen is tertiary, while in Rivastigmine N-Oxide (Technical Grade), it becomes an N-oxide .

Cellular Effects

Rivastigmine N-Oxide (Technical Grade) does not have a direct mechanism of action as it is not a final drug product . Its significance lies in its role as a precursor molecule for Rivastigmine, which acts as an acetylcholinesterase inhibitor in the brain .

Molecular Mechanism

The precise mechanism of Rivastigmine has not been fully determined, but it is suggested that Rivastigmine binds reversibly with and inactivates cholinesterase (e.g., acetylcholinesterase, butyrylcholinesterase), preventing the hydrolysis of acetylcholine, and thus leading to an increased concentration of acetylcholine at cholinergic synapses .

Temporal Effects in Laboratory Settings

Rivastigmine N-Oxide (Technical Grade) serves primarily as an intermediate in the synthesis of Rivastigmine . The specific details of this synthesis are often proprietary information but likely involve a de-oxidation step to convert the N-oxide back to the tertiary amine present in Rivastigmine .

Dosage Effects in Animal Models

Rivastigmine capsules are initiated at a dose of 1.5 mg twice a day and increased over at least 4 weeks later in steps of 1.5 mg twice daily . The slow up-titration reduces the incidence of adverse effects .

Metabolic Pathways

Rivastigmine is metabolized to a lesser extent after transdermal than after oral administration, presumably because of the lack of presystemic (hepatic first pass) metabolism . So, the metabolite-to-parent AUC ratio is around 0.7 after transdermal patch administration versus 3.5 after oral administration .

Transport and Distribution

Rivastigmine is weakly bound to plasma proteins (40 %), with an apparent volume of distribution of 1.8–2.7 L/kg . It crosses the blood–brain barrier readily, with peak CSF concentrations observed 1.4–2.6 h post-dose .

Subcellular Localization

Given that Rivastigmine crosses the blood-brain barrier readily , it can be inferred that Rivastigmine N-Oxide (Technical Grade) might also have similar properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rivastigmine N-Oxide involves the oxidation of Rivastigmine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction typically occurs under controlled conditions to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods

Industrial production of Rivastigmine N-Oxide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of advanced oxidation techniques and continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Rivastigmine N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Biological Activity

Rivastigmine N-Oxide is a derivative of rivastigmine, a well-known acetylcholinesterase (AChE) inhibitor used primarily in the treatment of Alzheimer's disease (AD). This article explores the biological activity of Rivastigmine N-Oxide, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula : C14H22N2O3
  • Molecular Weight : 266.34 g/mol
  • CAS Number : 1369779-37-2
  • IUPAC Name : (1S)-1-[3-[ethyl(methyl)carbamoyl]oxyphenyl]-N,N-dimethyl-ethanamine oxide

Rivastigmine N-Oxide is characterized by its ability to interact with cholinesterase enzymes, which play a crucial role in neurotransmission by hydrolyzing acetylcholine (ACh) in the synaptic cleft. This inhibition leads to increased levels of ACh, thereby enhancing cholinergic transmission.

Rivastigmine N-Oxide acts primarily as a reversible inhibitor of AChE and butyrylcholinesterase (BChE). The compound's mechanism involves:

  • Covalent Binding : Rivastigmine forms a carbamylated enzyme complex with AChE, leading to prolonged inhibition.
  • Multi-target Activity : Recent studies have indicated that rivastigmine derivatives may also exhibit antioxidant properties and inhibit amyloid β-peptide (Aβ) aggregation, which is significant in AD pathology .

Efficacy in Alzheimer's Disease

Clinical studies have demonstrated the effectiveness of rivastigmine in improving cognitive function and daily living activities in patients with mild to moderate Alzheimer's disease. The transdermal patch formulation has been shown to enhance tolerability compared to oral administration, reducing gastrointestinal side effects while maintaining therapeutic efficacy .

Inhibition Studies

Research indicates that Rivastigmine N-Oxide exhibits potent inhibitory effects on both AChE and BChE:

  • IC50 Values :
    • AChE: 32.1 µM for rivastigmine; newer derivatives show improved inhibition.
    • BChE: Compounds derived from rivastigmine exhibit IC50 values ranging from 0.9 to 1.7 µM, indicating stronger inhibition than rivastigmine itself .

Neuroprotective Effects

Rivastigmine N-Oxide has been evaluated for its neuroprotective properties against oxidative stress and neurotoxicity induced by Aβ aggregates:

  • Cell Viability Assays : Studies using SH-SY5Y neuronal cells have shown that Rivastigmine N-Oxide can prevent cell death induced by Aβ exposure .
  • Antioxidant Activity : The compound demonstrates significant radical scavenging activity, contributing to its protective effects against oxidative damage .

Case Studies and Clinical Findings

A study evaluating the effectiveness of the rivastigmine patch in Taiwanese patients with AD reported that:

  • Of 285 patients, 75.8% completed the protocol.
  • Cognitive assessments showed numerical improvements at Week 24 but a decline by Week 48, suggesting the need for ongoing evaluation of long-term efficacy .

Summary of Research Findings

Study Aspect Details
Mechanism Reversible inhibition of AChE and BChE; antioxidant properties
IC50 Values AChE: 32.1 µM; BChE: 0.9 - 1.7 µM
Neuroprotection Prevents Aβ-induced toxicity; enhances cell viability
Clinical Efficacy Effective in improving cognitive function; better tolerability with transdermal delivery
Adverse Effects Commonly reported: pruritus (11.2%), nausea (3.5%), rash (3.2%), vomiting (2.8%)

Properties

CAS No.

1369779-37-2

Molecular Formula

C14H22N2O3

Molecular Weight

266.341

IUPAC Name

[3-[1-[hydroxymethyl(methyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate

InChI

InChI=1S/C14H22N2O3/c1-5-15(3)14(18)19-13-8-6-7-12(9-13)11(2)16(4)10-17/h6-9,11,17H,5,10H2,1-4H3

InChI Key

LIWGAHYAHSNGDC-UHFFFAOYSA-N

SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)CO

Synonyms

N-Ethyl-N-methylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester N-Oxide;  (S)-Ethylmethylcarbamic Acid 3-[1-(Dimethylamino)ethyl]phenyl Ester N-Oxide;  [R-(R*,R*)]-2,3-Dihydroxybutanedioate N-Oxide;  ENA 713 N-Oxide;  Rivastigmine N-Oxide;  SDZ-

Origin of Product

United States

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